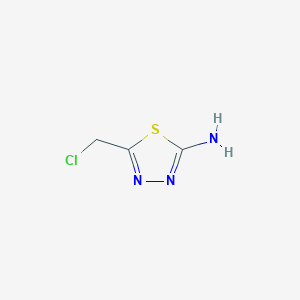

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine

Description

Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Chemical Biology and Medicinal Chemistry

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of biological activities, including:

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives have shown potent activity against a variety of bacterial and fungal strains. nih.gov The 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, is considered a promising scaffold for the development of new antimicrobial agents. nih.gov

Anticancer Activity: The 1,3,4-thiadiazole ring is a component of several compounds that have been investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. nih.govnih.gov

Antiviral Activity: Certain derivatives have been identified as potential antiviral agents, including activity against the human immunodeficiency virus (HIV). mdpi.com

Antidepressant Activity: Research has also explored the potential of 1,3,4-thiadiazole derivatives in the treatment of depression. nih.gov

Diuretic Activity: Some 1,3,4-thiadiazole derivatives have been found to possess diuretic properties. mdpi.com

The versatility of the 1,3,4-thiadiazole scaffold allows medicinal chemists to synthesize large libraries of compounds with diverse substitutions, enabling the exploration of structure-activity relationships (SAR) to optimize their therapeutic effects. nih.gov

Rationale for Research on 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine and its Derivatives

The scientific interest in this compound stems from its potential as a highly versatile intermediate in the synthesis of new biologically active compounds. The rationale for its use in research can be broken down into two key aspects: the reactivity of the chloromethyl group and the established biological importance of the 2-amino-1,3,4-thiadiazole core.

The chloromethyl group at the 5-position of the thiadiazole ring is a key feature. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) group susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments onto the thiadiazole scaffold. By reacting this compound with different nucleophiles, chemists can readily generate a diverse library of derivatives.

The 2-amino group also provides a site for further chemical modification, adding another layer of synthetic versatility. This dual reactivity makes the parent compound an excellent starting material for creating a broad spectrum of molecules for biological screening. The overarching goal is to synthesize novel compounds that can interact with specific biological targets to treat a range of diseases.

The following tables present a selection of research findings on the biological activities of derivatives synthesized from precursors similar to this compound, illustrating the potential of this chemical scaffold.

Detailed Research Findings

Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon cancer) | 2.44 | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (breast cancer) | 23.29 | mdpi.com |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (breast cancer) | 5.36 (µg/mL) | nih.gov |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | HepG2 (liver cancer) | 3.13 (µg/mL) | nih.gov |

| Indolyl-1,3,4-thiadiazole with 4-benzyloxy-3-methoxyphenyl and 5-bromo indolyl substituents | PaCa2 (pancreatic cancer) | 1.5 | dovepress.com |

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 20-28 | nih.gov |

| 2-(p-chlorophenyl)-3-(5-(p-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one | Staphylococcus aureus | 3.58 | mdpi.com |

| 2-(p-chlorophenyl)-3-(5-(p-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one | Escherichia coli | 7.16 | mdpi.com |

| 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one | Aspergillus niger | 8.74 | mdpi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-(chloromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3S/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUVPBCMEMJQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567224 | |

| Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62774-00-9 | |

| Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62774-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 1,3,4 Thiadiazol 2 Amine

Foundational Cyclization Approaches to 1,3,4-Thiadiazole (B1197879) Ring Systems

The 1,3,4-thiadiazole scaffold is a common structural motif in many biologically active compounds. Its synthesis is well-established, with cyclization reactions of open-chain precursors being the most common approach.

Thiosemicarbazide-Mediated Cyclization Routes

A cornerstone in the synthesis of 2-amino-1,3,4-thiadiazoles is the use of thiosemicarbazide (B42300) and its derivatives. sbq.org.br This versatile method involves the cyclization of thiosemicarbazide with various one-carbon electrophiles. A widely used and efficient method involves the reaction of thiosemicarbazide with a carboxylic acid, which upon dehydration, forms the thiadiazole ring. sbq.org.br The mechanism begins with a nucleophilic attack from the thiosemicarbazide onto the carboxylic acid's carbonyl carbon, followed by dehydration to form the aromatic heterocycle. sbq.org.br

Acyl halides can also be employed to acylate thiosemicarbazide, forming an intermediate that is then cyclized. nih.gov The choice of the cyclizing agent, which can include dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is crucial for the reaction's success. nih.govderpharmachemica.com For instance, reacting thiosemicarbazide with different aromatic carboxylic acids in the presence of phosphorus oxychloride is a known route to form 1,3,4-thiadiazole derivatives. jocpr.com

| Starting Material | Reagent | Product Type |

| Thiosemicarbazide | Carboxylic Acid | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Thiosemicarbazide | Acyl Halide | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Thiosemicarbazide | Orthoester | 2-Amino-1,3,4-thiadiazole (B1665364) |

Alternative Heteroatom Cyclization Strategies

Beyond thiosemicarbazide-based methods, other strategies exist for constructing the 1,3,4-thiadiazole ring. One such approach is the oxidative cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes. rsc.orgarkat-usa.org This reaction can be promoted by oxidizing agents like iron(III) chloride. arkat-usa.org

Another notable method involves the use of Lawesson's reagent for the thionation of N,N'-diacylhydrazines, which then undergo cyclization to form 2,5-disubstituted 1,3,4-thiadiazoles. tandfonline.comorganic-chemistry.org This method is particularly useful for synthesizing a broad range of substituted thiadiazoles under mild conditions. tandfonline.com Additionally, the reaction of thiohydrazides with orthoesters can also yield 1,3,4-thiadiazoles through a thiosemicarbazone intermediate. bu.edu.eg

Targeted Synthesis of 2-Amino-5-chloromethyl-1,3,4-thiadiazole

The specific synthesis of 5-(chloromethyl)-1,3,4-thiadiazol-2-amine requires careful selection of precursors and reaction conditions to incorporate the chloromethyl group at the 5-position of the thiadiazole ring.

Precursor Formation and Intermediate Compounds

A direct and common synthetic route involves the reaction of thiosemicarbazide with chloroacetic acid. In this process, chloroacetic acid provides the two-carbon backbone necessary for the formation of the chloromethyl-substituted thiadiazole. The cyclization is typically facilitated by a strong dehydrating agent such as concentrated sulfuric acid. derpharmachemica.com The reaction proceeds through an initial acylation of thiosemicarbazide to form an N-acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product.

Another approach involves the cyclization of thiosemicarbazides with monochloroacetyl chloride, which results in the formation of 2-R-5-chloromethyl-1,3,4-thiadiazoles. jocpr.com

| Reactant 1 | Reactant 2 | Key Reagent | Product |

| Thiosemicarbazide | Chloroacetic Acid | Concentrated H₂SO₄ | This compound |

| Thiosemicarbazide | Monochloroacetyl Chloride | - | 2-Substituted-5-chloromethyl-1,3,4-thiadiazole |

Chloromethylation Strategies on the 1,3,4-Thiadiazole Moiety

An alternative strategy involves the initial synthesis of a precursor molecule, 2-amino-5-methyl-1,3,4-thiadiazole, followed by a chlorination step. The precursor can be synthesized by reacting thiosemicarbazide with acetic acid. cyberleninka.ru Subsequent chlorination of the methyl group can be achieved, although this method is less direct. While chloromethylation of the 1,2,5-thiadiazole (B1195012) ring has been reported, demonstrating that such heterocycles are not entirely resistant to this type of electrophilic substitution, specific protocols for the direct chloromethylation of the 2-amino-1,3,4-thiadiazole ring are less common. rsc.org The use of N-chlorosuccinimide (NCS) has been shown to be effective for the chlorination of methyl groups on a thiadiazole ring.

| Precursor | Chlorinating Agent | Product |

| 2-Amino-5-methyl-1,3,4-thiadiazole | N-Chlorosuccinimide (NCS) | This compound |

Chemical Transformations and Derivatization Reactions of 5 Chloromethyl 1,3,4 Thiadiazol 2 Amine

Reactivity of the 5-Chloromethyl Group

The 5-chloromethyl group (-CH₂Cl) is a primary alkyl halide, rendering the methylene (B1212753) carbon electrophilic and highly susceptible to attack by various nucleophiles. The chlorine atom is a good leaving group, facilitating reactions that proceed primarily through a nucleophilic substitution mechanism.

Nucleophilic Substitution Reactions and Alkylation Pathways

The chloromethyl group on the 1,3,4-thiadiazole (B1197879) ring readily participates in nucleophilic substitution reactions. Due to the electronegativity of the two nitrogen atoms in the thiadiazole ring, the carbon atoms of the ring have a low electron density, which can influence the reactivity of the substituents. nih.gov Halogenated 1,3,4-thiadiazoles are important intermediates where the halogen is easily displaced by nucleophiles. nih.gov

This reactivity is exemplified by the S-alkylation of thiols and the N-alkylation of secondary amines. For instance, derivatives of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide readily react with secondary amines like piperazine (B1678402) and morpholine. nih.gov The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. nih.gov Similarly, the 5-chloromethyl group of the title compound is expected to react with a variety of nitrogen, oxygen, and sulfur nucleophiles to yield alkylated products. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen chloride formed.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Thiadiazole Scaffolds This table is interactive. You can sort and filter the data.

| Nucleophile | Thiadiazole Substrate | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Methylpiperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | TEA, dry benzene, reflux 18 h | 74 |

| 4-Ethylpiperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide | TEA, dry benzene, reflux 18 h | 73 |

| 4-Phenylpiperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | TEA, dry benzene, reflux 20 h | 62 |

| Pyridine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | 1-(2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chloride | Dry pyridine, reflux 6 h | 81 |

Data sourced from related research on thiadiazole derivatives. nih.gov

Conversion to Aldehyde Functionalities (e.g., Sommelet Reaction)

The 5-chloromethyl group can be effectively converted into a 5-formyl group (-CHO), a valuable functional handle for further derivatization, through the Sommelet reaction. This classic transformation is particularly useful for preparing aldehydes from alkyl halides. The reaction proceeds by first treating the 5-chloromethyl-1,3,4-thiadiazole derivative with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt. jocpr.com This key intermediate is then hydrolyzed, typically under acidic conditions (e.g., with acetic acid), to yield the desired aldehyde. jocpr.com

The synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives has been successfully achieved using this method. The high reactivity of the chloromethyl group facilitates the initial formation of the hexamethylenetetramine salt. jocpr.com Subsequent hydrolysis provides the corresponding aldehydes in good yields.

Table 2: Sommelet Reaction for the Synthesis of 2-R-5-Formyl-1,3,4-thiadiazole Derivatives This table is interactive. You can sort and filter the data.

| R-Group on Thiadiazole | Reagents | Product | Yield (%) |

|---|

Data represents generalized findings from studies on Sommelet reactions of chloromethyl-thiadiazoles. jocpr.com

Reactions with Thioacids and Related Species

The electrophilic nature of the 5-chloromethyl group makes it an excellent substrate for reactions with sulfur nucleophiles, such as thioacids (RCOSH) or their corresponding salts (thiolates, RCOS⁻). Thiolate anions are potent nucleophiles and readily displace the chloride ion in an Sₙ2 reaction to form thioesters. msu.edu

In this reaction, 5-(chloromethyl)-1,3,4-thiadiazol-2-amine would be treated with a thioacid, like thioacetic acid, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate). The base deprotonates the thioacid to generate the more nucleophilic thioacetate (B1230152) anion, which then attacks the methylene carbon, displacing the chloride and forming the S-(2-amino-1,3,4-thiadiazol-5-ylmethyl) thioacetate. This thioester product can be subsequently hydrolyzed to yield the corresponding thiol, 5-(mercaptomethyl)-1,3,4-thiadiazol-2-amine, if desired. This pathway is a common and efficient method for introducing a thiol or protected thiol functionality onto a molecule.

Table 3: Representative Reaction with Sulfur Nucleophiles This table is interactive. You can sort and filter the data.

| Sulfur Nucleophile | Base | Expected Product |

|---|---|---|

| Thioacetic acid (CH₃COSH) | Triethylamine (Et₃N) | S-((2-amino-1,3,4-thiadiazol-5-yl)methyl) ethanethioate |

| Potassium thioacetate (CH₃COSK) | None required | S-((2-amino-1,3,4-thiadiazol-5-yl)methyl) ethanethioate |

| Thiourea (SC(NH₂)₂) | Potassium carbonate (K₂CO₃) | S-((2-amino-1,3,4-thiadiazol-5-yl)methyl)isothiouronium salt |

Reactivity of the 2-Amino Group

The 2-amino group (-NH₂) on the thiadiazole ring is nucleophilic, characteristic of primary aromatic amines, although its reactivity is modulated by the electron-withdrawing nature of the heterocyclic ring. This group can undergo a variety of common amine reactions, including condensation with carbonyl compounds and acylation with acid derivatives.

Schiff Base Formation and Condensation Reactions

The primary amino group of this compound can react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases from various 2-amino-5-aryl-1,3,4-thiadiazole derivatives has been widely reported. These reactions are generally carried out by refluxing an equimolar mixture of the 2-aminothiadiazole and the desired aldehyde in a solvent like absolute ethanol, often with a few drops of glacial acetic acid to facilitate the reaction. A wide range of aromatic and heterocyclic aldehydes can be used, leading to a diverse library of Schiff base derivatives.

Table 4: Examples of Schiff Base Formation with 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives This table is interactive. You can sort and filter the data.

| Aldehyde | 2-Aminothiadiazole Substrate | Product (Schiff Base) | Reaction Conditions |

|---|---|---|---|

| Benzaldehyde | 5-phenyl-1,3,4-thiadiazol-2-amine | N-benzylidene-5-phenyl-1,3,4-thiadiazol-2-amine | Ethanol, Acetic acid, reflux |

| 4-Hydroxybenzaldehyde | 5-styryl-1,3,4-thiadiazol-2-amine | 4-(((5-styryl-1,3,4-thiadiazol-2-yl)imino)methyl)phenol | Ethanol, Acetic acid, reflux 8-10 h |

| 4-Nitrobenzaldehyde | 5-styryl-1,3,4-thiadiazol-2-amine | N-(4-nitrobenzylidene)-5-styryl-1,3,4-thiadiazol-2-amine | Ethanol, Acetic acid, reflux 8-10 h |

| 4-Chlorobenzaldehyde | 5-styryl-1,3,4-thiadiazol-2-amine | N-(4-chlorobenzylidene)-5-styryl-1,3,4-thiadiazol-2-amine | Ethanol, Acetic acid, reflux 8-10 h |

Data sourced from related research on 2-aminothiadiazole derivatives.

Acylation and Amidation Reactions

The nucleophilic 2-amino group readily undergoes acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. These reactions result in the formation of an amide linkage.

For example, 5-aryl-1,3,4-thiadiazol-2-amines have been successfully acylated with chloroacetyl chloride in the presence of a base like anhydrous sodium acetate (B1210297) to yield the corresponding 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide. nih.gov Similarly, reaction with acetic anhydride (B1165640) leads to the formation of the N-acetylated product. These amidation reactions are fundamental for extending the molecular framework and introducing new functional groups. The reaction conditions are typically mild, involving stirring the reactants in a suitable solvent at or below room temperature.

Table 5: Examples of Acylation Reactions on the 2-Amino Group of Thiadiazoles This table is interactive. You can sort and filter the data.

| Acylating Agent | Thiadiazole Substrate | Product (Amide) | Reaction Conditions |

|---|---|---|---|

| Chloroacetyl chloride | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Anhydrous sodium acetate, dry acetone, 1 h |

| Acetic anhydride | 5-phenyl-1,3,4-thiadiazol-2-amine | N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | Acetic anhydride, reflux |

| 4-Nitrobenzoyl chloride | 5-phenyl-1,3,4-thiadiazol-2-amine | N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | Anhydrous THF, NaHCO₃ |

Data sourced from studies on the acylation of 2-aminothiadiazole derivatives.

Diversification of the 1,3,4-Thiadiazole Scaffold

The presence of two distinct reactive sites on the this compound molecule is the key to its utility in scaffold diversification. The chloromethyl group contains a highly electrophilic carbon atom, making it susceptible to nucleophilic substitution reactions. Concurrently, the exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and condensation. This dual reactivity allows for the stepwise or, in some cases, one-pot synthesis of more complex molecules, including disubstituted and trisubstituted derivatives, as well as the construction of fused heterocyclic systems.

The synthesis of disubstituted derivatives from this compound is typically achieved by selectively targeting its reactive functional groups. The chloromethyl group is readily displaced by a variety of nucleophiles, while the amino group can be derivatized using standard protocols.

Reactions at the C5-Chloromethyl Group: The chlorine atom acts as an effective leaving group in nucleophilic substitution reactions (SN2). This allows for the introduction of a wide array of substituents by reacting the parent compound with suitable nucleophiles. For instance, reaction with phenoxides can yield the corresponding aryl ethers. mdpi.com Similarly, various secondary amines, such as substituted piperazines, can displace the chloride to form tertiary amine derivatives. mdpi.com Thiolates can also be employed to generate thioether linkages. nih.govnuph.edu.ua

Reactions at the C2-Amino Group: The 2-amino group can be readily acylated with acid chlorides or anhydrides. nih.govekb.eg It can also be converted into Schiff bases (imines) through condensation reactions with various aromatic or heterocyclic aldehydes. nih.govnih.gov Furthermore, reaction with isocyanates provides a straightforward route to urea (B33335) derivatives. ekb.eg

By combining these transformations, a diverse range of disubstituted and trisubstituted thiadiazoles can be synthesized. For example, the amino group can first be acylated with a reagent like chloroacetyl chloride, introducing a new reactive site. This intermediate can then undergo a subsequent nucleophilic substitution at the newly introduced chloroacetyl moiety as well as at the original chloromethyl group, leading to trisubstituted products. nih.gov

| Starting Material | Reagent/Reaction Type | Resulting Functional Group at C5 | Resulting Functional Group at C2 | Product Class |

| This compound | Phenol/NaH | Aryl Ether (-CH₂-O-Ar) | Amine (-NH₂) | Disubstituted Thiadiazole |

| This compound | Substituted Piperazine | Tertiary Amine (-CH₂-NR₂) | Amine (-NH₂) | Disubstituted Thiadiazole |

| This compound | Thiol (R-SH)/Base | Thioether (-CH₂-S-R) | Amine (-NH₂) | Disubstituted Thiadiazole |

| This compound | Aromatic Aldehyde | Chloromethyl (-CH₂Cl) | Schiff Base / Imine (-N=CH-Ar) | Disubstituted Thiadiazole |

| This compound | Acid Chloride (RCOCl) | Chloromethyl (-CH₂Cl) | Amide (-NH-CO-R) | Disubstituted Thiadiazole |

| This compound | Isocyanate (R-NCO) | Chloromethyl (-CH₂Cl) | Urea (-NH-CO-NH-R) | Disubstituted Thiadiazole |

The strategic placement of reactive functional groups in this compound and its derivatives facilitates intramolecular cyclization reactions to form fused bicyclic and polycyclic heterocyclic systems. These fused systems are of significant interest due to their rigid structures and unique chemical properties.

One of the most common fused systems derived from 2-amino-1,3,4-thiadiazoles is the nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govjocpr.comthiadiazole scaffold. jocpr.comnih.gov The synthesis generally involves the reaction of the 2-amino group with a reagent that can provide the necessary atoms for the triazole ring, followed by cyclization. For example, acylation of the 2-amino group followed by reaction with hydrazine (B178648) can generate a key intermediate which, upon treatment with an appropriate one-carbon synthon (like an orthoester or acid) and subsequent cyclization, yields the fused triazole ring.

Another important fused system is imidazo[2,1-b] nih.govnih.govjocpr.comthiadiazole . These are typically synthesized by reacting a 2-amino-1,3,4-thiadiazole with an α-haloketone. jocpr.com In the context of this compound, a derivative could be designed where the 2-amino group is modified to contain a nucleophilic center that can subsequently attack the electrophilic carbon of the chloromethyl group in an intramolecular fashion, leading to ring closure. For instance, acylation of the amino group with chloroacetyl chloride would yield an N-acylated intermediate, which upon intramolecular cyclization could potentially form a fused six-membered ring.

Furthermore, derivatization of the 2-amino group can pave the way for other fused heterocycles. An analogous reaction involves the acylation of a similar amino-heterocycle with chloroacetyl chloride to produce a chloroacetamide intermediate. ekb.eg This intermediate, upon reaction with ammonium thiocyanate, can undergo cyclization to form a fused thiazolidinone ring system. ekb.eg This strategy highlights how the chloromethyl starting compound can be elaborated into precursors for a variety of fused heterocyclic structures.

| Precursor Moiety | Key Reagents | Fused Ring System | Resulting Scaffold |

| 2-Amino-1,3,4-thiadiazole | Carboxylic Acids, POCl₃ | 1,2,4-Triazole | nih.govnih.govnih.govTriazolo[3,4-b] nih.govnih.govjocpr.comthiadiazole |

| 2-Amino-1,3,4-thiadiazole | α-Haloketones | Imidazole (B134444) | Imidazo[2,1-b] nih.govnih.govjocpr.comthiadiazole |

| 2-(Chloroacetamido)-thiadiazole | Ammonium Thiocyanate | Thiazolidinone | Thiazolidinone-fused thiadiazole |

Advanced Spectroscopic and Computational Characterization of 5 Chloromethyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of a molecule, which correspond to its functional groups. For 5-(chloromethyl)-1,3,4-thiadiazol-2-amine, the spectra are characterized by vibrations of the thiadiazole ring, the amino group, and the chloromethyl substituent.

The heterocyclic 1,3,4-thiadiazole (B1197879) ring exhibits several characteristic bands. The C=N stretching vibration is typically observed in the region of 1620-1640 cm⁻¹. jmchemsci.comnih.gov The C-S stretching vibrations are found at lower wavenumbers, often around 612 cm⁻¹ for in-plane bending. researchgate.net The stretching of the N-N bond within the ring also gives rise to characteristic absorptions.

The amino (-NH₂) group is identified by its stretching and bending vibrations. The N-H stretching modes typically appear as one or two bands in the 3100-3300 cm⁻¹ region. researchgate.net The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

The chloromethyl (-CH₂Cl) group introduces vibrations associated with C-H and C-Cl bonds. The aliphatic C-H stretching vibrations are anticipated in the 2900-3000 cm⁻¹ range. jmchemsci.com The C-Cl stretching vibration is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretching | 3100 - 3300 |

| N-H Bending | ~1600 | |

| Thiadiazole Ring | C=N Stretching | 1620 - 1640 |

| C-S Bending | ~612 | |

| Chloromethyl (-CH₂Cl) | C-H Stretching | 2900 - 3000 |

| C-Cl Stretching | 600 - 800 |

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of this compound, the protons of the amino group (-NH₂) are expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The protons of the chloromethyl group (-CH₂Cl) would likely appear as a sharp singlet, with a chemical shift in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the thiadiazole ring. For a related compound, 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, the methylene (B1212753) protons are observed at 5.29 ppm. mdpi.com

The ¹³C NMR spectrum would show two distinct signals for the carbon atoms of the thiadiazole ring. The carbon atom bonded to the amino group (C2) is expected to be more shielded than the carbon atom bonded to the chloromethyl group (C5). In similar 1,3,4-thiadiazole structures, these carbons appear in the range of 150-170 ppm. dergipark.org.tr The carbon of the chloromethyl group would likely resonate in the aliphatic region, typically around 40-50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -NH₂ | Broad singlet (solvent dependent) | - |

| -CH₂Cl | ~4.5 - 5.0 | ~40 - 50 |

| C2 (Thiadiazole) | - | ~150 - 160 |

| C5 (Thiadiazole) | - | ~160 - 170 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Common fragmentation pathways for this molecule could involve the loss of the chloromethyl group, the chlorine atom, or cleavage of the thiadiazole ring. The fragmentation of similar thiadiazole derivatives often shows the loss of small molecules like HCN, N₂, or CS. jmchemsci.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. The 1,3,4-thiadiazole ring is an aromatic system, and its derivatives are expected to show absorption bands in the UV region. These absorptions are typically due to π → π* and n → π* transitions. The exact position and intensity of these bands can be influenced by the nature of the substituents on the ring and the solvent used. For some 2,5-disubstituted 1,3,4-thiadiazoles, absorption maxima have been observed in the range of 300-400 nm. nih.gov

Computational Chemistry Applications in Molecular Design and Analysis

Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the molecular orbitals, charge distribution, and reactivity of this compound. These calculations can help in understanding the electronic properties that govern its behavior in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For 1,3,4-thiadiazole derivatives, the HOMO is often localized on the sulfur atom and the π-system of the ring, while the LUMO is distributed over the C=N-N=C framework.

Calculations can also predict the distribution of electron density and the molecular electrostatic potential, which can identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atoms of the thiadiazole ring and the amino group are expected to be nucleophilic centers, while the carbon atom of the chloromethyl group is likely to be an electrophilic site. Such theoretical studies aid in the rational design of new derivatives with desired chemical properties. nih.gov

Conformational Analysis and Molecular Stability Studies

Conformational analysis of this compound is crucial for understanding its three-dimensional structure, which in turn governs its reactivity and biological interactions. Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. These studies typically involve the systematic rotation around single bonds, such as the C-C and C-S bonds of the side chain, to map out the energy landscape.

Molecular stability is further assessed through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a significant indicator of molecular reactivity and stability; a larger energy gap implies higher stability and lower reactivity. nih.gov For 1,3,4-thiadiazole derivatives, the introduction of different substituents can modulate this energy gap. dergipark.org.tr For instance, electronegative substituents have been shown to reduce the HOMO-LUMO energy gap, thereby influencing the molecule's electronic properties and stability. dergipark.org.tr

Table 1: Representative Conformational Energy Data for a Substituted Thiadiazole Derivative This table is illustrative and shows the type of data generated from conformational analysis.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 2.1 |

| 60 | 0.5 |

| 90 | 0.0 (Global Minimum) |

| 120 | 0.8 |

| 150 | 2.5 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a high negative potential around the nitrogen atoms of the thiadiazole ring and the amine group, indicating their role as potential sites for hydrogen bonding and electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the amine group and the chloromethyl group would exhibit a positive potential, making them susceptible to nucleophilic attack.

The MEP analysis provides insights into the molecule's intermolecular interactions and its potential binding modes with biological receptors. The distinct positive and negative regions on the molecular surface are crucial for understanding the non-covalent interactions that stabilize molecular complexes. researchgate.net In similar heterocyclic compounds, MEP maps have been effectively used to explain the nature of intermolecular hydrogen bonds and other weak interactions that dictate the supramolecular architecture. nih.gov

Natural Bond Orbital Analysis and Charge Delocalization Investigations

In the context of this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of the thiadiazole ring. This charge delocalization contributes to the aromaticity and stability of the heterocyclic ring. Specifically, interactions involving the lone pairs of the amine nitrogen (n(N)) and the π* antibonding orbitals of the C=N bonds within the ring are expected to be prominent. researchgate.net

Furthermore, NBO analysis can elucidate the nature of intramolecular hydrogen bonding and other weak interactions. The charge transfer from a donor NBO to an acceptor NBO is a key factor in stabilizing the molecular structure. acadpubl.eu For derivatives of 1,3,4-thiadiazole, NBO calculations have been used to quantify the strength of intermolecular hydrogen bonds in dimeric structures, providing insight into their solid-state packing. nih.gov The analysis of charge distribution on individual atoms also helps in understanding the reactivity and electrostatic properties of the molecule.

Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Thiadiazole Derivative This table is representative and demonstrates the type of information obtained from NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(N3) | π*(C2-S1) | 25.8 |

| LP(N4) | π*(C5-S1) | 22.1 |

| LP(S1) | σ*(N3-C2) | 5.4 |

| π(C2-N3) | π*(C5-N4) | 18.9 |

Biological and Pharmacological Applications of 5 Chloromethyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Antineoplastic and Cytotoxic Activities

Broad Spectrum Anticancer Potentials of 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole nucleus is a prominent scaffold in the design of novel antineoplastic agents, with its derivatives showing potent cytotoxicity against a variety of cancer cell lines. bepls.comnih.gov Research has demonstrated that these compounds can effectively inhibit the proliferation of cancers such as breast, lung, colon, and prostate, as well as leukemia. bepls.com

For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole combined with piperazine (B1678402) or piperidine (B6355638) rings have shown significant anticancer activity. mdpi.com Specifically, compounds featuring an o-ethoxyphenyl or a benzyl (B1604629) moiety attached to the piperazine ring displayed enhanced cytotoxicity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines. mdpi.com One novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated particularly strong anti-proliferative effects against LoVo (colon cancer) cells with an IC50 value of 2.44 µM and against MCF-7 cells with an IC50 value of 23.29 µM after 48 hours. nih.gov

Further studies have highlighted the broad-spectrum potential of this class of compounds. Various 2,5-disubstituted 1,3,4-thiadiazole derivatives have been tested against multiple human cancer cell lines, with some exhibiting higher inhibitory activity than the reference drug cisplatin. nih.gov The antitumor activity appears to be influenced by the nature of the substituents on the phenyl or thiadiazole rings. nih.gov For example, the presence of an aromatic ring and electron-withdrawing substituents has been shown to promote anticancer activity. mdpi.comnih.gov

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 µM | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 µM | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives with piperazine (14a-c) | MCF-7 (Breast) & HepG2 (Liver) | 2.32 - 8.35 μM | nih.gov |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Significant antitumor activity | nih.gov |

Mechanistic Investigations of Cytotoxicity, including DNA Interaction Studies

The anticancer activity of 1,3,4-thiadiazole derivatives is attributed to several mechanisms of action. A primary mechanism stems from the fact that the thiadiazole ring is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. nih.govmdpi.commdpi.com This structural similarity allows thiadiazole derivatives to interfere with DNA replication processes, thereby inhibiting the rapid division of cancer cells. nih.govmdpi.commdpi.com The mesoionic character of the 1,3,4-thiadiazole ring also facilitates the crossing of cellular membranes, allowing these compounds to interact effectively with intracellular biological targets like proteins and DNA. mdpi.comnih.gov

Beyond direct DNA interaction, these derivatives target various enzymes and signaling pathways crucial for cancer cell survival. bepls.com They have been found to inhibit protein kinases, such as tyrosine kinases, which are vital for cell proliferation and survival signaling. bepls.com Specific molecular targets include focal adhesion kinase (FAK), topoisomerase II, histone deacetylases (HDACs), and kinases like Abl and human epidermal growth factor receptor (HER-2). bepls.comnih.gov

Induction of apoptosis, or programmed cell death, is another key mechanism. bepls.com Studies have shown that certain 1,3,4-thiadiazole derivatives can trigger apoptosis by activating caspases, such as Caspase 3 and Caspase 8, and by modulating the expression of apoptosis-related proteins like those in the BAX family. nih.gov Other investigated mechanisms include the disruption of microtubule polymerization, which is essential for mitosis, leading to cell cycle arrest and cell death. bepls.com

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, addressing the growing challenge of drug-resistant pathogens. ekb.eg Derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi. researchgate.netajprd.com

Antibacterial Efficacy and Spectrum

Derivatives of 1,3,4-thiadiazole have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with fluorine and chlorine substitutions exhibited good inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov

The versatility of the thiadiazole core allows for hybridization with other known antibacterial agents, such as quinolones, to create more potent compounds. A series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives were synthesized and evaluated, with several compounds showing strong activity against Gram-positive bacteria. researchgate.net Notably, a ciprofloxacin (B1669076) derivative bearing a 2-chlorobenzylthio moiety was highly active against Staphylococcus aureus and Staphylococcus epidermidis, with a MIC of 0.06 µg/mL. researchgate.net Other studies have confirmed the activity of various derivatives against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govrsc.org

| Compound Type/Derivative | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amines | S. aureus, B. subtilis | Good inhibition (MIC: 20-28 µg/mL) | nih.gov |

| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin derivative | S. aureus, S. epidermidis | High activity (MIC: 0.06 µg/mL) | researchgate.net |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | Good activity (MIC: 8-31.25 µg/mL) | nih.gov |

| Imine-containing 1,3,4-thiadiazole derivatives | S. aureus, E. faecalis, E. coli, K. pneumonia | Good antibacterial activity | ekb.eg |

Antifungal and Antimycobacterial Activities

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives are recognized for their significant antifungal potential. nih.gov They have been effectively tested against a range of fungal pathogens, including various Candida species and Aspergillus niger. nih.govnih.gov The antifungal importance of the thiadiazole ring is partly due to its nature as a bioisostere of azole compounds like imidazole (B134444) and triazole, which are known to inhibit ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. nih.gov Research into the mechanism of action suggests that these compounds may interfere with the conversion of lanosterol (B1674476) to ergosterol by inhibiting the enzyme cytochrome P450 14-α-demethylase. nih.gov

Furthermore, certain derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been evaluated for their antimycobacterial effects. Compounds have shown promising activity against Mycobacterium tuberculosis strain H37Rv, with potency comparable to standard drugs like rifampicin (B610482) and isoniazid. nih.gov

Other Pharmacological Modalities of Thiadiazole Derivatives

The structural versatility of the 1,3,4-thiadiazole scaffold has led to the discovery of a wide spectrum of other pharmacological activities beyond its antimicrobial and anticancer effects. nih.govbenthamdirect.commdpi.com The thiadiazole nucleus is a core component in drugs with diverse therapeutic applications. ajprd.com

Research has identified potent anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties in various thiadiazole derivatives. benthamdirect.comdntb.gov.ua They are also investigated as enzyme inhibitors, targeting enzymes such as carbonic anhydrase, which has implications for diuretic and anti-glaucoma treatments. rsc.orgbenthamdirect.com Additionally, these compounds have been explored for their potential as antitubercular, antiviral, and anti-leishmanial agents. researchgate.netbenthamdirect.com

Anticonvulsant and Antidepressant Activities

The 1,3,4-thiadiazole nucleus is a prominent feature in the development of central nervous system active agents. Several derivatives have shown promise as both anticonvulsant and antidepressant compounds.

In the realm of anticonvulsant activity, a variety of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and evaluated. arjonline.org For instance, novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were tested for their ability to protect mice against convulsions induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). nih.govresearchgate.net One of the N-ethyl derivatives was identified as the most active compound in both tests. researchgate.net

Regarding antidepressant potential, new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been synthesized and tested. nih.govresearchgate.netresearchgate.net Two specific thiobenzyl derivatives demonstrated significant antidepressant activity by decreasing immobility time in animal models, with efficacy comparable to the standard drug imipramine. nih.govresearchgate.net Furthermore, novel thiadiazole derivatives prepared by acetylating 5-methyl/ethyl-1,3,4-thiadiazol-2-amine and subsequent reaction with piperazine derivatives have also shown antidepressant-like efficacy, suggesting involvement of serotonergic mechanisms. nih.gov

Table 2: Anticonvulsant and Antidepressant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative | Activity | Test Model | Key Finding | Reference |

|---|---|---|---|---|

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | Anticonvulsant | MES and PTZ (mice) | ED50 of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ) | researchgate.net |

| 5-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | Antidepressant | Forced swim test (mice) | Decreased immobility time by 77.99% | nih.govresearchgate.net |

| 5-{[1-(4-chlorophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | Antidepressant | Forced swim test (mice) | Decreased immobility time by 76.26% | nih.govresearchgate.net |

| N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Antidepressant | Forced swim test (mice) | Significant antidepressant-like activity | nih.gov |

Enzyme Inhibition (e.g., Carbonic Anhydrase, Cholinesterases)

Derivatives of 1,3,4-thiadiazole are well-documented as potent enzyme inhibitors, particularly against carbonic anhydrases and cholinesterases.

Carbonic Anhydrase Inhibition: The 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) scaffold is a cornerstone for the development of carbonic anhydrase inhibitors. nih.govnih.govresearchgate.net Acetazolamide and methazolamide (B1676374) are classic examples of marketed drugs based on this structure. taylorandfrancis.comnih.gov Research has shown that novel amides derived from 5-amino-1,3,4-thiadiazole-2-sulfonamide can preferentially inhibit human carbonic anhydrase II (hCA-II) with high potency. nih.gov Bile acid amides of 5-substituted 1,3,4-thiadiazole-2-sulfonamides have also been synthesized and investigated for their inhibitory effects on human carbonic anhydrase isozymes I and II. nih.gov

Cholinesterase Inhibition: The 1,3,4-thiadiazole nucleus has also been incorporated into molecules designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Drug-1,3,4-thiadiazole conjugates have been synthesized and shown to selectively inhibit AChE in the nanomolar range. nih.gov Other studies on 5-benzyl-1,3,4-thiadiazole derivatives and coumarin-thiadiazole hybrids have also demonstrated their potential as cholinesterase inhibitors. nih.govresearchgate.net

Table 3: Enzyme Inhibition by Selected 1,3,4-Thiadiazole Derivatives

| Derivative Type | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | Carbonic Anhydrase (hCA-I and hCA-II) | Preferential and potent inhibition of hCA-II | nih.gov |

| Bile acid amides of 5-substituted 1,3,4-thiadiazole-2-sulfonamide | Carbonic Anhydrase (hCA-I and hCA-II) | Inhibition constants in the nanomolar range for hCA-II | nih.gov |

| (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- ijmtlm.orgnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one | Acetylcholinesterase (AChE) | IC50 value of 18.1 ± 0.9 nM | nih.gov |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE) | IC50 value of 12.8 µM | mdpi.com |

Antioxidant Activities

The search for novel antioxidant agents has led to the investigation of various heterocyclic compounds, including 1,3,4-thiadiazole derivatives. These compounds are evaluated for their ability to scavenge free radicals and inhibit oxidative processes.

A novel series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols were designed and synthesized to evaluate their antioxidant potential. Three of these compounds exhibited very high antioxidant activities in both the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation decolorization assay (ABTS test) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net

In another study, a new class of 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine derivatives were prepared and tested for their antioxidant activities. Certain derivatives displayed significant antioxidant activity, even greater than the standard, ascorbic acid. eurekaselect.comresearchgate.net Thiazolidinone derivatives of 1,3,4-thiadiazole have also been tested for their antioxidant activity using various in vitro assays, with some compounds showing notable radical scavenging capacity. nih.gov

Table 4: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative Type | Assay | Key Finding | Reference |

|---|---|---|---|

| 5-substituted-1,3,4-thiadiazole-2-thiols | ABTS and DPPH | Three compounds showed very high antioxidant activity | researchgate.net |

| 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine derivatives | Not specified | Some derivatives showed higher activity than ascorbic acid | eurekaselect.comresearchgate.net |

| Thiazolidinone derivatives of 1,3,4-thiadiazole | DPPH, FRAP, TBARS | Varying degrees of antioxidant activity observed | nih.gov |

Telomerase Modulation

Telomerase is an enzyme that plays a crucial role in cellular aging and is a significant target in cancer therapy. While the direct modulation of telomerase by derivatives of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine has not been extensively reported, research on closely related heterocyclic structures suggests that the 1,3,4-thiadiazole scaffold could be a promising starting point for the development of telomerase inhibitors.

For instance, the 1,3,4-oxadiazole (B1194373) ring, which is structurally similar to the 1,3,4-thiadiazole ring, has been identified as a promising lead for the development of anticancer agents through the inhibition of telomerase activity. tmrjournals.comnih.gov In cancerous cells, the activation of telomerase allows for the maintenance of telomere length, leading to uncontrolled cell proliferation. nih.gov Halogenated 1,3,4-oxadiazole derivatives have demonstrated significant telomerase inhibition with low micromolar IC50 values. tmrjournals.com This suggests that the bioisosteric replacement of the oxygen atom with a sulfur atom to form a 1,3,4-thiadiazole ring could yield compounds with similar or enhanced telomerase inhibitory activity. Further research is needed to explore the potential of this compound derivatives in this therapeutic area.

Table 5: Telomerase Inhibition by Structurally Related Heterocyclic Compounds This table includes data on 1,3,4-oxadiazole derivatives due to the lack of specific data for 1,3,4-thiadiazole derivatives in the search results, highlighting a potential area for future research.

| Derivative | Target | IC50 Value | Reference |

|---|---|---|---|

| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.8 ± 0.1 µM | tmrjournals.com |

| 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.9 ± 0.0 µM | tmrjournals.com |

| 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4- oxadiazol-2-yl)-5-methoxyphenol | Telomerase | 2.3 ± 0.07 µM | tmrjournals.com |

Agrochemical and Industrial Applications of 5 Chloromethyl 1,3,4 Thiadiazol 2 Amine Derivatives

Role in Agrochemical Development

The 1,3,4-thiadiazole (B1197879) moiety is a key component in a variety of pesticides due to its broad spectrum of biological activities. researchgate.net These compounds have been extensively studied for their roles in crop protection, offering promising solutions for managing fungal diseases, weed competition, and insect infestations. ekb.egnih.gov

Derivatives of 1,3,4-thiadiazole are recognized for their potent fungicidal properties against a range of plant pathogens that pose serious threats to agricultural production. researchgate.netresearchgate.net Research has focused on synthesizing novel compounds and evaluating their efficacy in inhibiting the growth of pathogenic fungi.

Bioassay results have demonstrated that certain N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives exhibit excellent in vitro fungicidal activity. researchgate.net For instance, specific compounds have shown high efficacy against economically important fungi. The activity is often measured by the half-maximal effective concentration (EC₅₀), which indicates the concentration of a compound required to inhibit 50% of fungal growth. Lower EC₅₀ values signify higher fungicidal potency.

Detailed research findings on the fungicidal activity of specific 1,3,4-thiadiazole derivatives are presented below:

| Compound ID | Target Fungus | EC₅₀ (μmol·L⁻¹) |

| D16 | Rhizoctonia solani | 0.0028 |

| D12 | Botrytis cinerea | 0.0024 |

| D5 | Stemphylium lycopersici | 0.0105 |

| D5 | Curvularia lunata | 0.005 |

Furthermore, studies on 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols have identified compounds with significant antifungal activity. nih.gov One such derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, has proven to be a potent agent against various Candida species and molds, with its mechanism involving the disruption of cell wall biogenesis. nih.gov The presence of halogen atoms and certain oxygenated substituents on the phenyl-1,3,4-thiadiazole structure has been noted to enhance antifungal activity. nih.gov

Certain 1,3,4-thiadiazole derivatives have been successfully commercialized as herbicides for selective weed control in major crops. researchgate.net Compounds like Buthidazole and tebuthiuron (B33203) are prominent examples used to manage weeds in corn and sugarcane fields, respectively. researchgate.net The herbicidal action of these compounds often involves the inhibition of essential photochemical reactions in the target weeds. researchgate.net

Research continues to explore new thiadiazole derivatives for herbicidal use. For instance, some 5-substituted-l,3,4-thiadiazol-2-yl urea (B33335) and pyrimidine (B1678525) derivatives have demonstrated herbicidal activity. researchgate.net The development of novel synthetic auxin herbicides has also incorporated the 1,3,4-thiadiazole scaffold, with some compounds showing significant inhibition of root growth in weeds like Brassica napus and complete growth inhibition of broadleaf weeds such as Amaranthus retroflexus L. nih.gov

The 1,3,4-thiadiazole scaffold is also a promising framework for the development of new insecticides. ekb.eg Researchers have synthesized and tested various derivatives for their efficacy against significant agricultural pests.

Studies have shown that novel heterocycles based on the 1,3,4-thiadiazole structure exhibit good to excellent insecticidal activity against the 4th instar larvae of Spodoptera littoralis, a major crop pest. ekb.egscinito.ai In one study, a 1,3,4-thiadiazolo[3,2-a]pyrimidine derivative demonstrated 100% toxicity against this pest. mdpi.com The development of these compounds is driven by the need for effective and environmentally friendly agents for pest control. ekb.egscinito.ai

| Compound Type | Target Insect | Activity Level |

| 1,3,4-Thiadiazole derivatives | Spodoptera littoralis | Good to Excellent |

| 1,3,4-Thiadiazolo[3,2-a]pyrimidine derivative | Spodoptera littoralis | 100% Toxicity |

Industrial Applications beyond Pharmaceuticals

The utility of 5-(chloromethyl)-1,3,4-thiadiazol-2-amine derivatives extends into various industrial fields, primarily in materials science and as corrosion inhibitors. Their unique chemical properties make them suitable for these specialized applications.

Derivatives of 1,3,4-thiadiazol-2-amine are of interest in materials science due to their distinct chemical and physical properties. ontosight.ai The presence of functional groups such as azo and dimethylamino can impart color, making them potential candidates for use as dyes or pigments. ontosight.ai

Furthermore, the 1,3,4-thiadiazole ring is a mesoionic system, meaning it has discrete regions of positive and negative charges, leading to highly polarizable derivatives. chemmethod.com This characteristic is advantageous for allowing these molecules to interact in unique ways, a property that can be exploited in the design of new materials. Research has also been conducted on the fluorescence effects of certain 1,3,4-thiadiazole analogues, which could be applied in the development of molecular probes and sensors. nih.gov Specifically, 5-phenyl-1,3,4-thiadiazole-2-amine has been used to synthesize a series of heterocyclic azo dyes. researchgate.net

A significant industrial application of 1,3,4-thiadiazole derivatives is in the prevention of corrosion for various metals. nih.govnih.gov These compounds have proven to be effective corrosion inhibitors for mild steel, aluminum, and copper in acidic environments. nih.govnih.govresearchgate.netmocedes.org

The mechanism of corrosion inhibition involves the adsorption of the thiadiazole molecules onto the metal surface, forming a protective film. nih.govmocedes.org This film acts as a physical barrier, isolating the metal from corrosive elements in the surrounding solution. nih.govnih.gov The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen and sulfur) and multiple bonds in their structure, which facilitate strong adsorption onto the metal. nih.gov

Studies have shown high inhibition efficiency for various derivatives. For example, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine demonstrated a 94.6% inhibition efficiency for mild steel in a 1 M HCl solution. nih.gov Similarly, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) showed an efficiency of 94.28% for aluminum in an acidic medium. mocedes.org The adsorption process for these inhibitors typically follows the Langmuir isotherm, indicating a monolayer formation on the metal surface. nih.govmocedes.org

| Inhibitor | Metal | Environment | Inhibition Efficiency (%) |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 94.6 |

| 5-amino-1,3,4-thiadiazole-2-thiol | Aluminum | 1 M HCl | 94.28 |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Efficiency increases with concentration |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Efficiency increases with concentration |

Research Findings on the Application of this compound in Dye Synthesis Remain Elusive

Despite a comprehensive search of scientific literature and patent databases, no specific information, detailed research findings, or data tables concerning the direct application of this compound in dye synthesis have been identified.

The investigation into the agrochemical and industrial applications of this specific chemical compound reveals a significant gap in the available public domain research concerning its use as a precursor or intermediate in the synthesis of dyes. While the broader class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is well-documented in the coloration industry, the particular derivative featuring a chloromethyl group at the 5-position is not mentioned in the context of dye manufacturing in the reviewed literature.

Research in the field of dye chemistry extensively covers related compounds, most notably 2-amino-5-mercapto-1,3,4-thiadiazole. This and other similar derivatives are commonly used as diazo components. The synthesis process typically involves the diazotization of the 2-amino group, followed by a coupling reaction with various aromatic compounds to produce a wide range of azo dyes, including disperse and acid dyes. These dyes have found applications in coloring synthetic fibers such as polyester (B1180765) and nylon.

However, the chloromethyl group (-CH2Cl) present in this compound offers a different reactive site compared to the mercapto group (-SH) found in its more studied counterparts. This functional group could potentially be utilized in the synthesis of reactive dyes, where the dye molecule forms a covalent bond with the fiber. Yet, no studies or patents were found that describe such a synthetic route or application for this specific compound.

Due to the absence of direct research on the role of this compound in dye synthesis, it is not possible to provide an article with detailed research findings, data tables, or a thorough discussion on this particular subject as requested. The available scientific data does not support the creation of content that would meet the specified requirements for an in-depth analysis of its use in dye manufacturing.

Future Research Directions and Translational Perspectives for 5 Chloromethyl 1,3,4 Thiadiazol 2 Amine

Development of Novel Synthetic Methodologies

The future development of derivatives from 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine hinges on efficient and innovative synthetic strategies. Traditional synthesis of the 2-amino-1,3,4-thiadiazole (B1665364) core often involves the cyclization of a thiosemicarbazide (B42300) with a corresponding carboxylic acid. For the title compound, this would typically involve chloroacetic acid as a precursor.

Recent advancements have focused on creating more environmentally friendly and efficient one-pot synthesis protocols. One such method utilizes polyphosphate ester (PPE) as a cyclizing agent, which circumvents the need for toxic and harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com This approach proceeds through the acylation of thiosemicarbazide followed by cyclodehydration to yield the desired 2-amino-1,3,4-thiadiazole ring system. mdpi.com Future research should aim to optimize these one-pot procedures for the synthesis of this compound, improving yield and purity.

Furthermore, the chloromethyl group at the 5-position is a key functional handle for subsequent derivatization. It is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Similarly, the 2-amino group can be readily acylated or converted into other functionalities. For instance, reacting a related compound, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, with chloroacetyl chloride yields a key intermediate that can be further modified by reacting with various secondary amines to produce a library of derivatives. nih.gov The development of streamlined, high-throughput synthetic methodologies will be crucial for exploring the chemical space around this scaffold.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

While direct biological data for this compound is scarce, extensive Structure-Activity Relationship (SAR) studies on its derivatives provide a roadmap for designing molecules with optimized biological profiles. The primary areas of modification are the 2-amino group and the 5-chloromethyl group.

Modifications at the 2-Amino Position: Research has shown that converting the 2-amino group into an acetamide (B32628) linker to attach other heterocyclic rings, such as piperazine (B1678402) or piperidine (B6355638), is highly advantageous for anticancer activity. nih.govnih.gov The nature of the substituent on the appended ring system is critical.

Lipophilicity and Steric Bulk: The introduction of bulky, lipophilic moieties, such as an o-ethoxyphenyl or a benzyl (B1604629) group on a piperazine ring, has been shown to significantly enhance cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The substitution of phenyl rings attached to the core structure with electron-withdrawing groups like chloro, methoxy, and nitro has been found to confer better anticancer activity. nih.gov

Modifications at the 5-Position: The 5-position of the thiadiazole ring also plays a crucial role in determining biological activity. The chloromethyl group serves as a reactive site for creating ether or thioether linkages. In studies of analogous compounds, replacing a methyl group with larger aryl groups or modifying a sulfide (B99878) group to a sulfinyl group has been shown to modulate antiviral activity. mdpi.com

The following table summarizes the cytotoxic activity of selected 1,3,4-thiadiazole (B1197879) derivatives, illustrating key SAR findings.

| Compound Derivative Class | Modification | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Piperazine with o-ethoxyphenyl group | MCF-7 (Breast Cancer) | 2.32 | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Piperazine with benzyl group | HepG2 (Liver Cancer) | 3.15 | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Hydrazone derivative (Compound 20b) | A-549 (Lung Cancer) | 4.37 | dovepress.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Hydrazone derivative (Compound 20b) | HepG2 (Liver Cancer) | 8.03 | dovepress.com |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole | 2-thioxopyrimidine-4,6-dione with benzylidene | HCT-15 (Colon Cancer) | 4.67 | mdpi.com |

Future SAR studies should focus on systematically modifying both the 2- and 5-positions to build a comprehensive understanding and develop highly potent and selective agents.

Advanced Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which derivatives of this compound exert their biological effects is crucial for their translation into clinical candidates. Studies on various analogs have pointed towards several key cellular pathways.

One of the most prominent mechanisms identified for anticancer derivatives is the inhibition of tubulin polymerization . nih.gov Certain thiazole (B1198619) derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety, a structure that could be linked to the thiadiazole core, have shown remarkable tubulin polymerization inhibitory activity, with IC₅₀ values superior to the reference drug Combretastatin A-4. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Another critical target is Dihydrofolate Reductase (DHFR) , an enzyme essential for the synthesis of DNA and RNA. mdpi.com Inhibition of DHFR is a well-established mechanism for both anticancer and antimicrobial agents. Certain 1,3,4-thiadiazole derivatives have demonstrated potent DHFR inhibitory activity, comparable to the clinical drug Methotrexate. mdpi.com

Furthermore, many cytotoxic derivatives have been shown to induce apoptosis through the intrinsic, caspase-dependent pathway. This is often characterized by an increased Bax/Bcl-2 ratio and elevated levels of caspase 9, indicating mitochondrial-mediated cell death. nih.gov Future research should employ advanced techniques such as proteomics and transcriptomics to identify novel biological targets and further clarify the downstream signaling pathways affected by these compounds.

Computational-Aided Molecular Design and Lead Optimization

In silico techniques are indispensable tools for accelerating the discovery and optimization of lead compounds based on the this compound scaffold.

Molecular Docking: This technique is widely used to predict the binding conformation and affinity of a ligand within the active site of a biological target. Docking studies have successfully rationalized the potent activity of thiadiazole derivatives against targets like tubulin nih.gov, DHFR dovepress.commdpi.com, and PI3Kα kinase. nih.gov For example, docking studies of potent anticancer compounds revealed key hydrogen bond and arene-arene interactions with critical amino acid residues like Ser59 and Phe31 in the DHFR active site. mdpi.com

The following table presents binding energy data from molecular docking studies of various thiadiazole derivatives against their respective protein targets.

| Compound Derivative | Protein Target | Docking Score / Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thiazole derivative 7c | Tubulin | -14.15 | nih.gov |

| Thiazole derivative 9a | Tubulin | -14.50 | nih.gov |

| Thiadiazole derivative 20b | DHFR | -1.6 (E) | dovepress.com |

| Thiadiazole derivative L₃ | ADP-sugar pyrophosphatase | -8.9 | uowasit.edu.iq |

Other Computational Approaches: Beyond docking, future research can leverage a suite of computational methods. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can build predictive models that correlate molecular features with biological activity. Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for pre-filtering candidates with poor drug-likeness, saving time and resources. nih.gov Analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) can provide insights into the electronic properties and reactivity of the designed molecules.

Exploration of New Therapeutic and Industrial Applications

The versatility of the 1,3,4-thiadiazole scaffold, as demonstrated by the numerous derivatives of this compound, opens up a wide range of potential applications.

Therapeutic Applications:

Anticancer Agents: This is the most explored area, with derivatives showing potent activity against a variety of cancer cell lines, including breast, liver, lung, and colon cancer. nih.govnih.gov

Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a well-known pharmacophore in antimicrobial drugs. Derivatives have shown promising antibacterial activity against strains like Streptococcus faecalis and MRSA, as well as antifungal activity against Candida albicans and Aspergillus niger. mdpi.comnih.gov

Other Therapeutic Areas: Research has also indicated potential for derivatives to act as anti-depressants nih.gov, diuretics (through carbonic anhydrase inhibition) mdpi.comresearchgate.net, anticonvulsants, and antiviral agents. mdpi.com

Industrial Applications: Beyond medicine, the chemical properties of thiadiazole derivatives make them suitable for various industrial uses. They have been investigated as:

Ligands for Metal Complexes: The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal ions. mdpi.com

Components in Dyes: The aromatic and stable nature of the ring is suitable for chromophore systems. mdpi.comgavinpublishers.com

Lubricant Additives: Certain sulfur-containing heterocyclic compounds can act as anti-wear and anti-corrosion additives in lubricants. mdpi.comgavinpublishers.com

Future research should explore the potential of novel derivatives of this compound in materials science, coordination chemistry, and agrochemicals, thereby broadening the translational impact of this valuable chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine, and how can reaction parameters be systematically optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, reacting thiosemicarbazide derivatives with chloroacetyl chloride in the presence of triethylamine (NEt₃) and DMF yields the target molecule . Ultrasound-assisted synthesis significantly improves efficiency, reducing reaction time by 40% and increasing yields by 15–20% compared to conventional heating . Systematic optimization should employ Design of Experiments (DoE) to test variables like temperature (60–100°C), molar ratios (1:1 to 1:1.5), and sonication power (20–50 kHz) .

Q. How is the crystal structure of this compound determined, and what are its critical structural features?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX software suite (SHELXS97 for structure solution, SHELXL97 for refinement) is standard . Key parameters include:

- Bond lengths: C–Cl (1.72–1.75 Å), C–S (1.67–1.70 Å) .

- Dihedral angles: Thiadiazole ring vs. substituent groups (e.g., 21.5° in dichlorophenoxymethyl analogs) .

- Hydrogen bonding: Intermolecular N–H···N interactions (2.8–3.0 Å) stabilize crystal packing .

Q. What purification techniques are effective for isolating this compound, and how can purity be validated?

- Methodological Answer : Recrystallization from ethanol-DMF mixtures (2:1 v/v) achieves >95% purity . Validate purity via:

- HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min).

- Melting point consistency (e.g., 179–181°C for analogs) .

- Elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : DFT at the B3LYP/6-311G++(d,p) level predicts:

- HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity .

- Fukui indices (nucleophilic sites at N2, electrophilic at C5) .

- Vibrational modes: C–Cl stretching at 750 cm⁻¹ (experimental IR vs. computed error <2%) .

- Validation: Compare experimental UV-Vis spectra (λmax ~280 nm) with TD-DFT results .